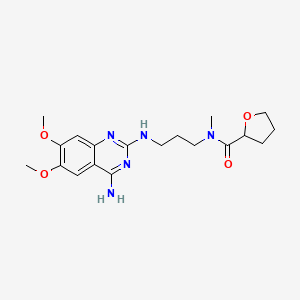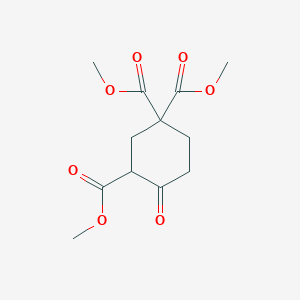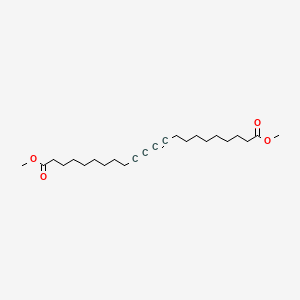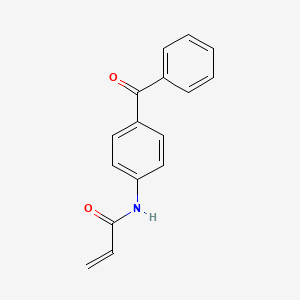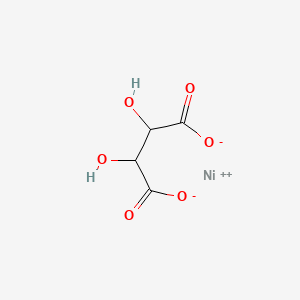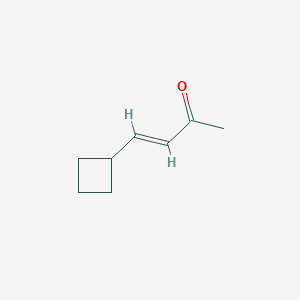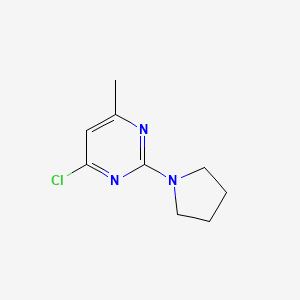
4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
Descripción general
Descripción
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (4CM2PP) is an important organic compound with a wide range of applications in research and industry. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent in chemical reactions, and as a catalyst in biochemical processes.
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine, is widely utilized in drug discovery due to its versatility and biological activity. It’s often used to obtain compounds for treating human diseases. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing three-dimensional coverage .
Anticancer Research
In the realm of anticancer research, derivatives of pyrrolo[2,3-d]pyrimidine, which share a similar core structure with 4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine, have been synthesized and tested against various human cancer cell lines. These compounds have shown promising results, particularly against breast cancer cells (MCF7), by inducing apoptosis and causing cell cycle arrest .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds with the pyrrolidine ring have been investigated for their binding affinities against proteins such as Bcl2, an anti-apoptotic protein. This research aids in the design of new compounds with potential therapeutic effects .
Structure-Activity Relationship (SAR) Analysis
SAR analysis is essential for optimizing the biological activity of compounds. The pyrrolidine derivatives’ activity can be influenced by the substitution pattern on the nitrogen atom and the phenyl ring. Understanding these relationships helps in the development of more potent and selective drug candidates .
Hepatic Fibrosis Treatment
Compounds containing pyrrolidine structures have been evaluated for their anti-fibrotic activity. They show potential in reducing collagen deposition and inhibiting collagen synthesis, which are key factors in the treatment of hepatic fibrosis .
Alzheimer’s Disease Research
Derivatives of pyrrolidine have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, and compounds like 4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine could play a role in developing treatments for this condition .
Mecanismo De Acción
Target of Action
Compounds with pyrrolidine rings have been reported to show activity against ck1γ and ck1ε .
Mode of Action
Pyrrolidine derivatives have been suggested to influence kinase inhibition .
Result of Action
Compounds with pyrrolidine rings have shown nanomolar activity against ck1γ and ck1ε .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZTGQAQGJTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590738 | |
| Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine | |
CAS RN |
53461-40-8 | |
| Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



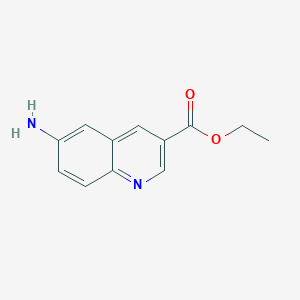
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)

